Regrelor disodium

Description

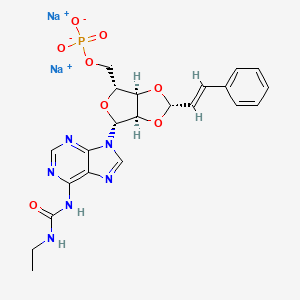

Structure

3D Structure of Parent

Properties

CAS No. |

676251-22-2 |

|---|---|

Molecular Formula |

C22H23N6Na2O8P |

Molecular Weight |

576.4 g/mol |

IUPAC Name |

disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate |

InChI |

InChI=1S/C22H25N6O8P.2Na/c1-2-23-22(29)27-19-16-20(25-11-24-19)28(12-26-16)21-18-17(14(34-21)10-33-37(30,31)32)35-15(36-18)9-8-13-6-4-3-5-7-13;;/h3-9,11-12,14-15,17-18,21H,2,10H2,1H3,(H2,30,31,32)(H2,23,24,25,27,29);;/q;2*+1/p-2/b9-8+;;/t14-,15+,17-,18-,21-;;/m1../s1 |

InChI Key |

MKQKPLQMNCXTJE-VEZQGTPESA-L |

Isomeric SMILES |

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)([O-])[O-])O[C@@H](O4)/C=C/C5=CC=CC=C5.[Na+].[Na+] |

Canonical SMILES |

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)([O-])[O-])OC(O4)C=CC5=CC=CC=C5.[Na+].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

676251-22-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

INS50589; INS-50589; INS 50589; Regrelor; Regrelor sodium; Regrelor disodium. |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Regrelor Disodium from Adenosine Diphosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regrelor disodium (B8443419) is a potent, reversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation. Its unique mode of action offers potential advantages in antithrombotic therapy. This technical guide provides a comprehensive overview of the synthesis of Regrelor disodium, with a focus on a plausible synthetic pathway originating from the endogenous nucleotide, adenosine (B11128) diphosphate (B83284) (ADP). While a detailed, publicly available experimental protocol for the direct synthesis of Regrelor from ADP is not available in the reviewed scientific literature, this guide outlines a scientifically sound, multi-step synthetic strategy based on the synthesis of closely related adenosine monophosphate (AMP) analogues. This document also includes a detailed description of the P2Y12 signaling pathway, quantitative data for analogous synthetic steps, and detailed experimental protocols for key transformations.

Introduction

Adenosine diphosphate (ADP) plays a crucial role in hemostasis and thrombosis by activating platelet P2Y1 and P2Y12 receptors. The P2Y12 receptor, a G protein-coupled receptor, is a primary target for antiplatelet drugs. Regrelor (formerly INS50589), as a reversible P2Y12 antagonist, offers the potential for more controlled and safer antiplatelet therapy compared to irreversible inhibitors. The synthesis of Regrelor, a modified adenosine nucleotide, presents unique challenges in balancing the introduction of lipophilic moieties for enhanced receptor affinity with the inherent polarity of the nucleotide backbone.

Proposed Synthesis of this compound from Adenosine Diphosphate

The synthesis of this compound from ADP can be envisioned as a multi-step process involving three key modifications to the ADP molecule:

-

Protection of the 2' and 3'-hydroxyl groups of the ribose sugar with a lipophilic cinnamaldehyde (B126680) acetal (B89532).

-

Modification of the N6-amino group of the adenine (B156593) base with an ethylurea (B42620) moiety.

-

Conversion of the terminal phosphate to its disodium salt form.

The following sections detail a plausible experimental approach for this synthesis.

Experimental Protocols

Step 1: Synthesis of 2',3'-O-(trans-cinnamylidene)adenosine-5'-diphosphate

-

Reaction: Adenosine-5'-diphosphate (ADP) is reacted with cinnamaldehyde dimethyl acetal in the presence of an acid catalyst to form the 2',3'-O-cinnamylidene acetal.

-

Protocol:

-

Suspend ADP (1 mmol) in anhydrous dimethylformamide (DMF, 20 mL).

-

Add cinnamaldehyde dimethyl acetal (1.5 mmol) and p-toluenesulfonic acid (0.1 mmol).

-

Heat the mixture to 60°C and stir under an inert atmosphere for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, neutralize the reaction with triethylamine (B128534) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of dichloromethane (B109758) and methanol (B129727) to yield the desired product.

-

Step 2: Synthesis of N6-(ethylcarbamoyl)-2',3'-O-(trans-cinnamylidene)adenosine-5'-diphosphate

-

Reaction: The N6-amino group of the protected ADP derivative is reacted with ethyl isocyanate to introduce the ethylurea moiety.

-

Protocol:

-

Dissolve the product from Step 1 (1 mmol) in anhydrous pyridine (B92270) (15 mL).

-

Add ethyl isocyanate (1.2 mmol) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and concentrate under reduced pressure.

-

Purify the residue by preparative HPLC to obtain the N6-modified product.

-

Step 3: Deprotection and Formation of this compound

-

Reaction: The 2',3'-O-cinnamylidene acetal is removed under acidic conditions, followed by conversion to the disodium salt.

-

Protocol:

-

Dissolve the product from Step 2 (1 mmol) in a mixture of acetic acid and water (80:20 v/v, 10 mL).

-

Stir the solution at room temperature for 4-6 hours until deprotection is complete (monitored by HPLC).

-

Lyophilize the reaction mixture to remove the solvents.

-

Dissolve the resulting solid in a minimal amount of water and adjust the pH to 7.4 with a 1M sodium hydroxide (B78521) solution.

-

Lyophilize the solution to obtain this compound as a white solid.

-

Quantitative Data Summary

While specific yield and purity data for the direct synthesis of Regrelor from ADP is not available, the following table summarizes typical data for analogous reactions found in the synthesis of similar adenosine derivatives.

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |

| 1 | Acetal Protection | Adenosine Monophosphate | 2',3'-O-isopropylidene-AMP | 85-95 | >98 |

| 2 | N6-Urea Formation | 6-chloropurine riboside | N6-(ethylcarbamoyl)adenosine | 70-85 | >99 |

| 3 | Deprotection & Salt Formation | Protected Nucleotide | Final Nucleotide Salt | 90-98 | >99 (by HPLC) |

Signaling Pathway and Experimental Workflow Diagrams

P2Y12 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by ADP binding to the P2Y12 receptor on platelets, and the inhibitory effect of Regrelor.

Caption: P2Y12 receptor signaling pathway and inhibition by Regrelor.

Synthetic Workflow for this compound

This diagram outlines the key steps in the proposed synthesis of this compound from ADP.

Caption: Proposed synthetic workflow for this compound from ADP.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route for this compound starting from adenosine diphosphate. The outlined protocols for protection, modification, and deprotection are based on established chemical transformations for nucleosides and nucleotides. For researchers and drug development professionals, this guide offers a foundational understanding of the synthetic chemistry involved in producing this promising P2Y12 receptor antagonist. Further research is warranted to uncover the specific, optimized conditions for each synthetic step to enable efficient and scalable production of this compound. The provided diagrams of the signaling pathway and synthetic workflow serve as valuable visual aids for understanding the mechanism of action and the chemical logic behind the synthesis of this important therapeutic candidate.

In Vitro Efficacy of Regrelor on Platelet Aggregation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro inhibitory effects of Regrelor (also known as INS50589) on platelet aggregation. Regrelor is an experimental, reversible, and competitive antagonist of the P2Y12 receptor, a key mediator in the process of thrombosis. This document outlines the quantitative potency of Regrelor, details the experimental methodologies used for its assessment, and illustrates the relevant biological and experimental pathways.

Core Data: In Vitro IC50 of Regrelor

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50). For Regrelor, the in vitro IC50 value for the antagonism of ADP-induced, P2Y12-mediated platelet aggregation has been determined to be 16 nM . This value indicates a high level of potency in inhibiting platelet function in a laboratory setting.

Table 1: Quantitative Inhibitory Potency of Regrelor

| Compound | Target | Assay Type | Agonist | IC50 (nM) |

| Regrelor (INS50589) | P2Y12 Receptor | Platelet Aggregation | ADP | 16 |

Mechanism of Action: P2Y12 Receptor Antagonism

Regrelor exerts its antiplatelet effect by selectively binding to the P2Y12 receptor on the surface of platelets. The P2Y12 receptor, a G protein-coupled receptor (GPCR), is activated by adenosine (B11128) diphosphate (B83284) (ADP). Activation of the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, culminating in thrombus formation. By competitively blocking the binding of ADP to the P2Y12 receptor, Regrelor effectively inhibits these downstream signaling events.

Experimental Protocol: In Vitro Platelet Aggregation Assay

The determination of the IC50 value for Regrelor on platelet aggregation is typically performed using Light Transmission Aggregometry (LTA). The following is a representative, detailed protocol for such an assay.

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP)

-

Donor Selection: Whole blood is drawn from healthy, consenting human donors who have abstained from any medication known to affect platelet function for at least two weeks prior to donation.

-

Anticoagulation: Blood is collected into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

-

PRP Preparation: The citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant, which is the platelet-rich plasma (PRP), is carefully collected.

-

Platelet-Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used to set the baseline (100% aggregation) in the aggregometer.

-

Platelet Count Adjustment: The platelet count in the PRP is determined using a hematology analyzer and, if necessary, adjusted with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

2. Light Transmission Aggregometry (LTA)

-

Instrumentation: A dual-channel light transmission aggregometer is used for the assay.

-

Calibration: The aggregometer is calibrated using PPP to set 100% light transmission and PRP to set 0% light transmission.

-

Assay Procedure:

-

Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar and pre-warmed to 37°C for a specified period (e.g., 5 minutes) in the aggregometer.

-

Varying concentrations of Regrelor (or vehicle control) are added to the PRP and incubated for a defined time (e.g., 2-5 minutes) to allow for drug-receptor interaction.

-

Platelet aggregation is induced by adding a standard concentration of ADP (e.g., 5-20 µM).

-

The change in light transmission is recorded for a set duration (e.g., 5-10 minutes) as the platelets aggregate.

-

3. Data Analysis and IC50 Determination

-

Quantification of Aggregation: The maximum percentage of platelet aggregation is determined for each concentration of Regrelor.

-

Dose-Response Curve: The percentage of inhibition of aggregation is calculated relative to the vehicle control. A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the Regrelor concentration.

-

IC50 Calculation: The IC50 value, the concentration of Regrelor that produces 50% inhibition of the maximum aggregation response, is calculated from the dose-response curve using non-linear regression analysis.

An In-depth Technical Guide to the Primary Metabolite of Cangrelor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Executive Summary

Cangrelor undergoes rapid and efficient metabolism in the circulation via dephosphorylation to its primary nucleoside metabolite, AR-C69712XX.[1][2] This process is not dependent on hepatic enzymes, such as the cytochrome P450 system, which minimizes the potential for drug-drug interactions. The resulting metabolite has negligible anti-platelet activity, ensuring that the pharmacological effect of Cangrelor is directly related to the concentration of the parent drug and allows for a rapid offset of action upon discontinuation of the infusion. This guide details the metabolic pathway, pharmacokinetic profile, and experimental protocols used to characterize this primary metabolite.

Metabolism of Cangrelor

The primary metabolic pathway of Cangrelor is dephosphorylation. This reaction occurs rapidly in the circulation and is the main route of elimination for the parent drug.

Metabolic Pathway

Cangrelor, an adenosine (B11128) triphosphate (ATP) analog, is deactivated by the enzymatic removal of its phosphate (B84403) groups, leading to the formation of its nucleoside metabolite, AR-C69712XX. This metabolite is considered inactive, with significantly less affinity for the P2Y12 receptor compared to the parent compound. Further metabolism of AR-C69712XX can occur, leading to the formation of other minor metabolites such as the S-oxide derivative, AR-C90439XX, which is a major component found in urine.

Pharmacokinetics

The pharmacokinetic profiles of Cangrelor and its primary metabolite are characterized by rapid formation and clearance.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Cangrelor and its primary metabolite.

| Parameter | Cangrelor | Primary Metabolite (AR-C69712XX) | Reference |

| Half-life (t½) | 3-6 minutes | Not specified, but rapidly cleared | |

| Volume of Distribution (Vd) | 3.9 L | Not specified | |

| Clearance (CL) | ~43 L/h | Not specified | |

| Protein Binding | 97-98% | 89% (in humans) | |

| Time to Peak Plasma Concentration (Tmax) | 2 minutes | Not specified | |

| Route of Elimination | Metabolism | Renal (major) and fecal excretion |

Experimental Protocols

This section details the methodologies used in the investigation of Cangrelor's metabolism and its interaction with the P2Y12 receptor.

In Vitro Metabolism Studies

Objective: To determine the metabolic fate of Cangrelor in vitro.

Methodology:

-

Incubation: Radiolabeled [3H]-Cangrelor is incubated with human plasma.

-

Sample Analysis: At various time points, aliquots of the incubation mixture are taken and the reaction is quenched.

-

Separation and Detection: The samples are analyzed using high-performance liquid chromatography (HPLC) coupled with a radiodetector to separate and quantify the parent drug and its metabolites.

-

Metabolite Identification: Mass spectrometry (MS) is used to identify the chemical structures of the metabolites.

P2Y12 Receptor Binding Assay

Objective: To assess the binding affinity of Cangrelor and its metabolites to the P2Y12 receptor.

Methodology:

-

Preparation of Platelet Membranes: Human platelet membranes rich in P2Y12 receptors are prepared.

-

Competitive Binding: A radiolabeled P2Y12 antagonist (e.g., [33P]-2MeSADP) is incubated with the platelet membranes in the presence of varying concentrations of the test compound (Cangrelor or its metabolite).

-

Separation of Bound and Free Ligand: The mixture is filtered to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity of the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

P2Y12 Signaling Pathway

Cangrelor exerts its antiplatelet effect by blocking the P2Y12 receptor, which is a G-protein coupled receptor (GPCR).

Mechanism of Action

Adenosine diphosphate (B83284) (ADP) released from dense granules of activated platelets binds to the P2Y12 receptor. This binding activates the Gi alpha subunit, which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which ultimately leads to the activation of the glycoprotein (B1211001) IIb/IIIa receptors, promoting platelet aggregation. Cangrelor, by competitively binding to the P2Y12 receptor, prevents this signaling cascade.

Conclusion

The primary metabolite of Cangrelor, the nucleoside AR-C69712XX, is the product of rapid dephosphorylation in the circulation. Its pharmacological inactivity and rapid clearance contribute to the favorable and controllable pharmacokinetic and pharmacodynamic profile of Cangrelor. The metabolism is independent of hepatic pathways, reducing the likelihood of drug-drug interactions. The information presented in this guide provides a foundational understanding for researchers and professionals involved in the development and study of antiplatelet therapies. Future research could focus on further characterization of minor metabolites and their potential, albeit unlikely, biological activities.

References

Structural Similarity of Regrelor to AMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regrelor, an experimental antiplatelet agent, shares a foundational structural similarity with adenosine (B11128) monophosphate (AMP), a key endogenous signaling molecule. This guide provides an in-depth technical analysis of the structural relationship between Regrelor and AMP, their comparative effects on the P2Y12 receptor, and the experimental methodologies used to characterize these interactions. All quantitative data are summarized in structured tables, and key experimental and signaling pathways are visualized using Graphviz diagrams.

Introduction

Adenosine monophosphate (AMP) is a central purinergic signaling molecule that, along with adenosine diphosphate (B83284) (ADP), plays a crucial role in numerous physiological processes, including platelet aggregation. The P2Y12 receptor, a G protein-coupled receptor on the platelet surface, is a key target for antiplatelet therapies as its activation by ADP initiates a signaling cascade leading to thrombus formation. Regrelor is a synthetic AMP analog designed as a P2Y12 receptor antagonist to inhibit platelet aggregation. Understanding the structural similarities and differences between Regrelor and the endogenous ligand AMP is critical for elucidating its mechanism of action and for the rational design of novel antiplatelet agents.

Structural Comparison of Regrelor and AMP

Regrelor was synthesized from adenosine diphosphate (ADP) and is structurally analogous to AMP. The core structure of both molecules consists of a purine (B94841) (adenine) base, a ribose sugar, and a phosphate (B84403) group. However, Regrelor incorporates specific modifications to enhance its antagonistic activity and drug-like properties.

The key structural modifications in Regrelor compared to AMP are:

-

N6-position of the Adenine (B156593) Ring: An ethylurea (B42620) group is attached to the N6 position of the adenine base.

-

C2' and C3' Positions of the Ribose Sugar: A lipophilic cinnamaldehyde (B126680) moiety is added at the C2' and C3' positions of the ribose sugar.

These modifications are illustrated in the structural formulas below.

| Molecule | Chemical Structure | Molecular Formula | Key Features |

| Adenosine Monophosphate (AMP) | [Image of AMP structure] | C₁₀H₁₄N₅O₇P[1] | Adenine base, ribose sugar, one phosphate group.[1] |

| Regrelor | [Image of Regrelor structure] | C₂₂H₂₅N₆O₈P | Adenine with N6-ethylurea substitution, ribose with C2',C3'-cinnamaldehyde modification, one phosphate group. |

Functional Consequences of Structural Similarity

The structural similarity of Regrelor to AMP allows it to bind to the P2Y12 receptor, the same receptor that binds the endogenous agonist ADP. However, the modifications in Regrelor's structure cause it to act as a competitive antagonist, blocking the receptor and preventing its activation by ADP.

Mechanism of Action at the P2Y12 Receptor

Regrelor is a reversible, competitive antagonist of the P2Y12 receptor. By occupying the ADP binding site, Regrelor prevents the conformational changes in the receptor necessary for downstream signaling, thereby inhibiting platelet activation and aggregation.

Quantitative Comparison of Activity

| Compound | Parameter | Value | Assay |

| Regrelor | IC₅₀ | 16 nM | Inhibition of ADP-induced platelet aggregation |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways

Activation of the P2Y12 receptor by ADP initiates a Gαi-coupled signaling cascade that leads to platelet aggregation. Regrelor, by blocking this receptor, inhibits these downstream events.

References

Pre-clinical Data on Regrelor in Animal Models Remains Largely Undisclosed

Attempts to compile a comprehensive technical guide on the pre-clinical studies of Regrelor (also known as INS50589) in animal models have been unsuccessful due to a lack of publicly available data. Despite its initial development as a promising antiplatelet agent, detailed findings from its pre-clinical pharmacology and toxicology assessments in animal subjects have not been released into the public domain.

Regrelor, an experimental drug, was under investigation by Merck Sharp and Dohme. It functions as a reversible, competitive antagonist of the P2Y12 receptor, a key player in platelet activation and aggregation. This mechanism of action is similar to that of established antiplatelet drugs like clopidogrel (B1663587) and ticagrelor (B1683153). The drug was formulated for intravenous administration and was being explored for its potential use in preventing blood clotting, particularly in the context of coronary artery bypass surgery.

In early-stage research, Regrelor demonstrated potent in vitro activity, with a reported IC50 of 16 nM for the antagonism of ADP-induced platelet aggregation. However, the development of Regrelor was halted during human clinical trials due to undisclosed safety concerns. This cessation of development likely accounts for the absence of published, in-depth pre-clinical data from animal studies. Typically, comprehensive data from such studies, including detailed experimental protocols, quantitative results from efficacy and safety assessments, and pharmacokinetic profiles, are made public as a drug progresses through the development pipeline and is submitted for regulatory approval.

While the shared mechanism of action with ticagrelor provides a general understanding of the potential signaling pathways Regrelor might influence, specific pre-clinical evidence from animal models to confirm these pathways and to provide quantitative data on its effects is not available. The P2Y12 receptor, a G-protein coupled receptor, plays a crucial role in hemostasis and thrombosis. Its inhibition is a well-established therapeutic strategy for the prevention of cardiovascular events.

Below is a generalized representation of the P2Y12 signaling pathway that Regrelor was designed to inhibit.

The Development of Cangrelor: A Case Study in Navigating Safety Concerns in Antiplatelet Therapy

An In-depth Technical Guide on the Core Safety Concerns and Eventual Approval of the P2Y12 Inhibitor Cangrelor (B105443)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cangrelor, a potent, intravenous, direct-acting, and reversible P2Y12 receptor antagonist, represents a significant advancement in antiplatelet therapy for patients undergoing percutaneous coronary intervention (PCI). Its development, however, was not linear and was marked by initial regulatory setbacks stemming from safety concerns, primarily related to bleeding risks, and the complex interpretation of clinical trial data. This technical guide provides a comprehensive overview of the safety concerns that shaped the development of cangrelor, the quantitative data from pivotal clinical trials that both raised and ultimately addressed these concerns, and the detailed experimental protocols that underpinned these studies. It also elucidates the P2Y12 signaling pathway, the target of cangrelor, and the clinical trial workflows that were central to its evaluation. This document serves as a valuable resource for researchers and drug development professionals, offering insights into the rigorous process of establishing the safety and efficacy of a novel cardiovascular agent.

Introduction

The P2Y12 receptor is a critical mediator of platelet activation and aggregation, making it a key target for antiplatelet therapies in the prevention of thrombotic events, particularly in the context of acute coronary syndromes (ACS) and PCI.[1] For years, oral thienopyridines like clopidogrel (B1663587) were the standard of care. However, their limitations, including a delayed onset of action, irreversible binding, and significant inter-patient variability in response, highlighted the need for novel agents.[2][3]

Cangrelor (formerly AR-C69931MX) emerged as a promising alternative. As a non-thienopyridine ATP analog, it offers rapid, potent, and predictable platelet inhibition with the significant advantage of a short half-life (3-5 minutes), allowing for the quick restoration of platelet function upon discontinuation.[3][4] This profile is particularly advantageous in the periprocedural setting of PCI, where immediate and profound platelet inhibition is required, but a rapid reversal of effect may be necessary in the event of bleeding complications or the need for urgent surgery.

Despite these pharmacological advantages, the path to regulatory approval for cangrelor was challenging. Initial clinical trials in the CHAMPION program (Cangrelor versus Standard Therapy to Achieve Optimal Management of Platelet Inhibition) failed to meet their primary endpoints, leading to a premature halt of the studies. These early setbacks, coupled with concerns over bleeding risk, resulted in an initial rejection by the U.S. Food and Drug Administration (FDA) following a negative recommendation from its Cardiovascular and Renal Drugs Advisory Committee in 2014. This period of "cessation" was not a termination of the drug's development but rather a critical juncture that necessitated further data analysis and a more nuanced understanding of its risk-benefit profile. Ultimately, the pivotal CHAMPION PHOENIX trial provided the robust evidence needed to address these concerns, leading to FDA approval in 2015.

This guide will delve into the technical details of the safety concerns, the quantitative evidence from key clinical trials, and the experimental designs that were instrumental in the journey of cangrelor from a promising molecule to an approved therapy.

Mechanism of Action and P2Y12 Signaling Pathway

Cangrelor is a direct, selective, and reversible antagonist of the P2Y12 receptor. Unlike thienopyridines (e.g., clopidogrel, prasugrel), which are prodrugs requiring metabolic activation to irreversibly inhibit the P2Y12 receptor, cangrelor is an active drug that binds competitively to the receptor, preventing adenosine (B11128) diphosphate (B83284) (ADP) from binding and initiating downstream signaling.

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, couples to the inhibitory G protein, Gi. This initiates a signaling cascade that results in potent platelet activation and aggregation. The key steps in this pathway are:

-

Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally phosphorylates and inhibits proteins involved in platelet activation.

-

Activation of Phosphoinositide 3-kinase (PI3K): The Gβγ subunit of the Gi protein activates PI3K, which in turn activates Akt (protein kinase B).

-

Glycoprotein (B1211001) IIb/IIIa Receptor Activation: The culmination of these signaling events is the conformational change and activation of the glycoprotein IIb/IIIa receptors on the platelet surface. Activated GPIIb/IIIa receptors bind to fibrinogen, leading to platelet aggregation and thrombus formation.

By blocking the P2Y12 receptor, cangrelor effectively prevents these downstream signaling events, thereby inhibiting platelet activation and aggregation.

Safety Concerns and the Cessation of Development

The primary safety concern associated with any antiplatelet agent is the risk of bleeding. For cangrelor, this concern was central to the initial regulatory review and the temporary halt in its development trajectory.

The early CHAMPION PCI and CHAMPION PLATFORM trials were stopped for futility, as they failed to show a significant benefit of cangrelor over clopidogrel in reducing the primary composite endpoint of death, myocardial infarction (MI), or ischemia-driven revascularization at 48 hours. These outcomes, combined with a numerical increase in bleeding events, created a challenging risk-benefit profile.

The FDA's Cardiovascular and Renal Drugs Advisory Committee meeting in February 2014 voted against the approval of cangrelor, citing several concerns:

-

Bleeding Risk: While the rates of severe or life-threatening bleeding were not significantly different between cangrelor and clopidogrel in the CHAMPION PHOENIX trial, there was a consistent increase in minor bleeding. The committee weighed whether the observed reduction in ischemic events justified this increased bleeding risk.

-

Trial Design and Interpretation: Questions were raised about the design of the CHAMPION PHOENIX trial, particularly the adequacy of the clopidogrel control arm and the definition of periprocedural MI used in the earlier CHAMPION trials.

-

Totality of Evidence: The two previously failed trials (CHAMPION PCI and PLATFORM) cast a shadow over the positive results of CHAMPION PHOENIX, leading to uncertainty about the overall robustness of the efficacy data.

This led to a Complete Response Letter from the FDA, effectively pausing the approval process and requiring the sponsor to provide additional analyses and clarification. It is crucial to understand that this was not a permanent cessation of development but a request for more evidence to better characterize the drug's safety and efficacy.

Quantitative Data from Pivotal Clinical Trials

The following tables summarize the key quantitative data from the CHAMPION PHOENIX and BRIDGE trials, which were instrumental in addressing the safety and efficacy concerns surrounding cangrelor.

Table 1: Efficacy and Safety Outcomes in the CHAMPION PHOENIX Trial

| Outcome at 48 Hours | Cangrelor (n=5,472) | Clopidogrel (n=5,470) | Odds Ratio (95% CI) | p-value |

| Primary Efficacy Endpoint | ||||

| Death, MI, Ischemia-Driven Revascularization, or Stent Thrombosis | 4.7% | 5.9% | 0.78 (0.66 - 0.93) | 0.005 |

| Key Secondary Efficacy Endpoint | ||||

| Stent Thrombosis | 0.8% | 1.4% | 0.62 (0.43 - 0.90) | 0.01 |

| Primary Safety Endpoint | ||||

| GUSTO Severe Bleeding | 0.2% | 0.1% | 1.50 (0.53 - 4.22) | 0.44 |

| Other Bleeding Endpoints | ||||

| GUSTO Moderate Bleeding | 0.4% | 0.3% | 1.50 (0.74 - 3.02) | 0.26 |

| TIMI Major Bleeding | 0.2% | 0.1% | 2.00 (0.71 - 5.66) | 0.19 |

| TIMI Minor Bleeding | 0.6% | 0.2% | 3.00 (1.48 - 6.09) | <0.01 |

| Any GUSTO Bleeding | 15.5% | 10.9% | 1.50 (1.31 - 1.71) | <0.001 |

CI: Confidence Interval; GUSTO: Global Utilization of Streptokinase and Tissue Plasminogen Activator for Occluded Coronary Arteries; MI: Myocardial Infarction; TIMI: Thrombolysis in Myocardial Infarction.

Table 2: Efficacy and Safety Outcomes in the BRIDGE Trial

| Outcome | Cangrelor (n=106) | Placebo (n=104) | Relative Risk (95% CI) | p-value |

| Primary Efficacy Endpoint | ||||

| Platelet Reactivity <240 PRU | 98.8% | 19.0% | 5.2 (3.3 - 8.1) | <0.001 |

| Primary Safety Endpoint | ||||

| Excessive CABG-related Bleeding | 11.8% | 10.4% | 1.1 (0.5 - 2.5) | 0.763 |

CABG: Coronary Artery Bypass Grafting; CI: Confidence Interval; PRU: P2Y12 Reaction Units.

Experimental Protocols

CHAMPION PHOENIX Trial Protocol

-

Study Design: A randomized, double-blind, placebo-controlled, phase III trial.

-

Patient Population: 11,145 patients undergoing either urgent or elective PCI who had not been treated with a P2Y12 inhibitor.

-

Randomization and Intervention: Patients were randomized to receive either:

-

Cangrelor: An intravenous bolus of 30 mcg/kg followed by a 4 mcg/kg/min infusion for at least 2 hours or the duration of the procedure, whichever was longer. Patients also received a placebo oral capsule. Following the cangrelor infusion, patients received a 600 mg loading dose of clopidogrel.

-

Clopidogrel: A loading dose of either 300 mg or 600 mg of clopidogrel (at the investigator's discretion) and a placebo intravenous infusion.

-

-

Primary Efficacy Endpoint: A composite of death, MI, ischemia-driven revascularization, or stent thrombosis at 48 hours post-randomization.

-

Primary Safety Endpoint: GUSTO-defined severe bleeding at 48 hours.

BRIDGE Trial Protocol

-

Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter trial.

-

Patient Population: 210 patients with ACS or a coronary stent who were on thienopyridine therapy and awaiting CABG surgery.

-

Intervention: After discontinuing thienopyridine therapy, patients were randomized to receive either cangrelor or placebo for at least 48 hours. The infusion was stopped 1 to 6 hours before surgery. An initial open-label, dose-finding phase determined the cangrelor dose to be 0.75 μg/kg per minute.

-

Primary Efficacy Endpoint: Maintenance of platelet inhibition, assessed by P2Y12 reaction units (PRU < 240).

-

Primary Safety Endpoint: Excessive CABG-related bleeding.

Conclusion

The development of cangrelor offers a compelling case study in the challenges and triumphs of bringing a novel cardiovascular drug to market. The initial "cessation" of its development was not an endpoint but a critical period of re-evaluation driven by legitimate safety concerns, primarily the risk of bleeding. The subsequent success of the CHAMPION PHOENIX trial, with its robust design and clear demonstration of a favorable risk-benefit profile, was pivotal in overcoming these hurdles.

For researchers and drug development professionals, the story of cangrelor underscores the importance of:

-

Rigorous Clinical Trial Design: The evolution of the CHAMPION program highlights the need for well-defined endpoints and appropriate comparator arms to generate unequivocal evidence.

-

Comprehensive Safety Assessment: A thorough understanding and quantification of all safety signals, including both major and minor adverse events, are crucial for regulatory evaluation.

-

Perseverance and Data-Driven Responses: The ability to address regulatory concerns with additional, well-designed studies and in-depth data analysis is key to navigating the complex path to drug approval.

Cangrelor now holds an important place in the armamentarium of antiplatelet therapies, offering a unique and valuable option for the management of patients undergoing PCI. Its journey serves as a testament to the rigorous scientific and regulatory processes that ensure the safety and efficacy of new medicines.

References

Regrelor Disodium Salt: A Technical Guide to its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regrelor disodium (B8443419) salt is an investigational antiplatelet agent that acts as a reversible, competitive antagonist of the P2Y12 receptor.[1] Structurally similar to adenosine (B11128) monophosphate (AMP), it has been evaluated for its potential in managing blood clotting disorders and during surgical procedures such as coronary artery bypass surgery.[1] This technical guide provides a comprehensive overview of the known chemical properties of Regrelor disodium salt, its mechanism of action through the P2Y12 signaling pathway, and hypothetical experimental workflows for its analysis.

Core Chemical and Physical Properties

Publicly available quantitative data on the physicochemical properties of this compound salt is limited. The following table summarizes the fundamental chemical identifiers and properties that have been confirmed through various chemical databases. Specific experimental values for properties such as solubility, pKa, and melting point are not readily found in the public domain.

| Property | Value | Source(s) |

| IUPAC Name | disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][2][3]dioxol-6-yl]methyl phosphate | PubChem[4] |

| Molecular Formula | C22H23N6Na2O8P | PubChem |

| Molecular Weight | 576.4 g/mol | PubChem |

| CAS Number | 676251-22-2 | PubChem |

| ChEMBL ID | CHEMBL261244 | PubChem |

| InChI Key | MKQKPLQMNCXTJE-VEZQGTPESA-L | PubChem |

| SMILES | CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]4--INVALID-LINK--COP(=O)([O-])[O-]">C@@HO--INVALID-LINK--/C=C/C5=CC=CC=C5.[Na+].[Na+] | PubChem |

| Hydrogen Bond Donors | 4 | Wikipedia |

| Hydrogen Bond Acceptors | 11 | Wikipedia |

| Manufacturer (Original) | Inspire Pharmaceuticals, Inc. | USAN |

Mechanism of Action: P2Y12 Receptor Antagonism

Regrelor functions by inhibiting the P2Y12 receptor, a key component in the process of platelet activation and aggregation. The binding of adenosine diphosphate (B83284) (ADP) to the P2Y12 receptor on platelets initiates a signaling cascade that ultimately leads to the formation of blood clots. As a competitive antagonist, Regrelor blocks ADP from binding to this receptor, thereby preventing downstream signaling and inhibiting platelet aggregation. The IC50 for the antagonism of ADP-induced platelet aggregation by Regrelor has been reported as 16 nM in vitro.

The following diagram illustrates the signaling pathway of the P2Y12 receptor and the inhibitory action of Regrelor.

Caption: P2Y12 signaling pathway and the inhibitory effect of Regrelor.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound salt are not publicly available. However, based on standard pharmaceutical practices for similar molecules, a general workflow for quality control analysis can be proposed.

Hypothetical Analytical Workflow for Quality Control

The following diagram outlines a hypothetical workflow for the quality control analysis of a batch of this compound salt. This would typically involve identity confirmation, purity assessment, and quantification.

Caption: Hypothetical analytical workflow for this compound salt.

Disclaimer: The information provided in this document is based on publicly available data and general scientific principles. Specific quantitative values for physicochemical properties and detailed experimental protocols for this compound salt have not been disclosed in the public domain. This guide is intended for informational purposes for a scientific audience and should not be used as a substitute for rigorous, internally validated experimental data.

References

Methodological & Application

Application Notes and Protocols: In Vitro Platelet Aggregation Assay for P2Y12 Receptor Antagonists Featuring Regrelor Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The P2Y12 receptor, a key purinergic receptor on the platelet surface, plays a central role in amplifying and sustaining platelet activation and aggregation initiated by adenosine (B11128) diphosphate (B83284) (ADP). Consequently, P2Y12 receptor antagonists are a major class of antiplatelet drugs used in the prevention and treatment of cardiovascular thrombotic events. Regrelor disodium (B8443419) is identified as a P2Y12 receptor antagonist.

This document provides a detailed protocol for an in vitro platelet aggregation assay using Light Transmission Aggregometry (LTA), the gold standard method for assessing platelet function.[1][2] This protocol is designed to evaluate the inhibitory effects of P2Y12 receptor antagonists, such as Regrelor disodium, on ADP-induced platelet aggregation. Due to the limited availability of public data on the specific inhibitory concentrations of this compound, this note will use data from Cangrelor, a well-characterized intravenous P2Y12 antagonist, to illustrate data presentation and interpretation.

Principle of the Assay

Light Transmission Aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[3] Initially, the PRP is turbid, allowing minimal light to pass through. Upon the addition of a platelet agonist, such as ADP, platelets activate and aggregate, causing the PRP to become more transparent. This increase in light transmission is measured by an aggregometer and is proportional to the extent of platelet aggregation.[3][4] Platelet-poor plasma (PPP) is used as a reference for 100% light transmission. The inhibitory effect of a compound like this compound is quantified by its ability to reduce the extent of ADP-induced platelet aggregation.

Signaling Pathway of P2Y12 Receptor in Platelet Aggregation

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding ADP, initiates an intracellular signaling cascade that ultimately leads to platelet aggregation. The following diagram illustrates the key steps in this pathway and the point of intervention for a P2Y12 antagonist like this compound.

Experimental Workflow

The overall workflow for the in vitro platelet aggregation assay is depicted below. It involves the preparation of platelet-rich and platelet-poor plasma from whole blood, followed by the aggregation assay itself using an aggregometer.

Experimental Protocol

Materials and Reagents

-

Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

-

3.2% Sodium Citrate (B86180) anticoagulant tubes.

-

This compound (or other P2Y12 antagonist).

-

Adenosine diphosphate (ADP) as the platelet agonist.

-

Saline or appropriate vehicle for dissolving the test compound.

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP).

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

-

Calibrated pipettes.

-

Centrifuge.

Preparation of Platelet-Rich and Platelet-Poor Plasma

-

Blood Collection : Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid contamination with tissue factors.

-

PRP Preparation : Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. This will sediment the red and white blood cells, leaving the platelets suspended in the plasma supernatant. Carefully collect the upper layer, which is the PRP.

-

PPP Preparation : Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes at room temperature to pellet the platelets. The resulting supernatant is the PPP.

-

Platelet Count Adjustment (Optional but Recommended) : Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP to reduce inter-donor variability.

Platelet Aggregation Assay Procedure

-

Instrument Setup : Turn on the aggregometer and allow it to warm up to 37°C.

-

Baseline Calibration : Pipette PPP into a cuvette with a stir bar and place it in the aggregometer to set the 100% aggregation (maximum light transmission) baseline. Pipette PRP into another cuvette to set the 0% aggregation baseline.

-

Sample Preparation : Pipette the adjusted PRP into aggregometer cuvettes containing stir bars.

-

Incubation with Inhibitor : Add various concentrations of this compound (or the vehicle control) to the PRP samples. Incubate the samples for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring in the aggregometer.

-

Initiation of Aggregation : Add a fixed concentration of ADP (e.g., 5-20 µM) to the cuvettes to induce platelet aggregation.

-

Data Recording : The aggregometer will record the change in light transmission over time (typically for 5-10 minutes). The maximum aggregation percentage is recorded.

-

Data Analysis : Calculate the percentage inhibition of platelet aggregation for each concentration of this compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response.

Data Presentation

The quantitative data from the platelet aggregation assay should be summarized in tables for clear comparison. Below are example tables illustrating how to present the percentage inhibition and IC50 values, using data for the known P2Y12 antagonist, Cangrelor, for illustrative purposes.

Table 1: Inhibition of ADP-Induced Platelet Aggregation by a P2Y12 Antagonist (Example Data)

| Concentration of P2Y12 Antagonist | Agonist (ADP) Concentration | Mean Maximum Aggregation (%) | Standard Deviation | Percentage Inhibition (%) |

| Vehicle Control | 20 µM | 85.2 | ± 5.6 | 0 |

| 0.1 µM | 20 µM | 63.9 | ± 4.8 | 25.0 |

| 0.25 µM | 20 µM | 42.6 | ± 3.5 | 50.0 |

| 0.5 µM | 20 µM | 21.3 | ± 2.9 | 75.0 |

| 1.0 µM | 20 µM | 8.5 | ± 1.7 | 90.0 |

Table 2: IC50 Values of P2Y12 Antagonists against ADP-Induced Platelet Aggregation (Example Data)

| P2Y12 Antagonist | Agonist | IC50 (µM) |

| Cangrelor | ADP (20 µM) | ~0.25 |

| This compound | ADP (20 µM) | Data Not Available |

Troubleshooting and Considerations

-

Donor Variability : Platelet reactivity can vary significantly between individuals. It is recommended to use PRP pooled from multiple donors or to test on a sufficient number of individual donors to ensure the robustness of the results.

-

Spontaneous Aggregation : If spontaneous aggregation is observed in the absence of an agonist, the blood sample may have been activated during collection or processing. Ensure proper phlebotomy techniques and gentle handling of blood samples.

-

Temperature : Maintaining the temperature at 37°C is crucial, as lower temperatures can induce platelet activation.

-

Time : Platelet function declines over time. Assays should be completed within 4 hours of blood collection.

-

Stirring Speed : Consistent stirring speed is essential for reproducible results.

Conclusion

References

- 1. plateletservices.com [plateletservices.com]

- 2. P2Y12 Receptor Blockade Augments Glycoprotein IIb‐IIIa Antagonist Inhibition of Platelet Activation, Aggregation, and Procoagulant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying P2Y12 Receptor Signaling Pathways Using Regrelor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Regrelor (Cangrelor), a direct-acting, reversible, and competitive antagonist of the P2Y12 receptor, to investigate platelet signaling pathways. The following protocols and data are intended to facilitate the study of P2Y12 receptor function and the effects of its inhibition.

Introduction

The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a key step in platelet activation and aggregation, making it a primary target for antiplatelet therapies.[1] Regrelor, a brand name for the drug Cangrelor, is a potent and selective P2Y12 inhibitor. Unlike thienopyridines (e.g., clopidogrel, prasugrel) which are prodrugs requiring metabolic activation, Regrelor is an active drug with a rapid onset and offset of action, making it an ideal tool for in vitro and clinical research.[2][3]

Mechanism of Action

Regrelor binds directly and reversibly to the P2Y12 receptor, preventing ADP from binding and initiating downstream signaling.[4] The P2Y12 receptor is coupled to the inhibitory G protein, Gαi2.[1] Upon ADP binding, Gαi2 inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation. Regrelor blocks this cascade by maintaining high levels of cAMP and consequently, phosphorylated VASP (P-VASP).

Key Experiments for Studying P2Y12 Signaling with Regrelor

Several key in vitro assays can be employed to study the effects of Regrelor on P2Y12 signaling:

-

Platelet Aggregation Assays: Light Transmission Aggregometry (LTA) is the gold-standard method to measure the ability of platelets to aggregate in response to an agonist like ADP.

-

VASP Phosphorylation Assays: Flow cytometry-based VASP phosphorylation assays provide a specific measure of P2Y12 receptor inhibition.

-

cAMP Level Measurement: Direct measurement of intracellular cAMP levels can quantify the immediate downstream effect of P2Y12 receptor inhibition.

-

Akt Phosphorylation Assays: Western blotting or other immunoassays can be used to assess the phosphorylation status of Akt (Protein Kinase B), another downstream effector in the P2Y12 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for Regrelor (Cangrelor) from various studies.

Table 1: Inhibition of Platelet Aggregation by Regrelor (Cangrelor)

| Parameter | Agonist (ADP) Concentration | Value | Reference |

| IC50 | 1.25 µM | 5.8 ± 3.4 nM | |

| IC50 | 2.5 µM | 23.1 ± 4.0 nM | |

| IC50 | 5 µM | 98 ± 25 nM |

Table 2: VASP Phosphorylation Assay Data for Regrelor (Cangrelor)

| Parameter | Agonist (ADP) Concentration | Value | Reference |

| IC50 (based on VASP-P) | Not specified | 25.5 ± 7.7 nM | |

| Platelet Reactivity Index (PRI) | 10 µM | > 50% in "low responders" |

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA)

This protocol outlines the steps for assessing the inhibitory effect of Regrelor on ADP-induced platelet aggregation using LTA.

Materials:

-

Whole blood from healthy, consenting donors who have not taken antiplatelet medication.

-

3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.

-

Regrelor (Cangrelor) stock solution.

-

Adenosine diphosphate (ADP) solution.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes with stir bars.

Procedure:

-

Preparation of PRP and PPP: a. Collect whole blood into sodium citrate tubes. b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. c. Transfer the supernatant (PRP) to a new tube. d. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

-

Platelet Aggregation Assay: a. Pipette PRP into aggregometer cuvettes containing a stir bar. b. Use a cuvette with PPP to set the 100% light transmission baseline in the aggregometer. c. Use a cuvette with PRP to set the 0% light transmission baseline. d. Add various concentrations of Regrelor or vehicle control to the PRP in the sample cuvettes. e. Incubate for 5 minutes at 37°C with stirring. f. Add ADP to induce platelet aggregation and record the change in light transmission for a set period.

Protocol 2: VASP Phosphorylation Assay by Flow Cytometry

This protocol describes the measurement of VASP phosphorylation in platelets to specifically assess P2Y12 receptor inhibition by Regrelor.

Materials:

-

Whole blood collected in citrate or heparin tubes.

-

Regrelor (Cangrelor) stock solution.

-

Prostaglandin E1 (PGE1) solution.

-

Adenosine diphosphate (ADP) solution.

-

Fixation and permeabilization buffers.

-

Primary antibody against phosphorylated VASP (P-VASP).

-

Fluorescently labeled secondary antibody.

-

Flow cytometer.

Procedure:

-

Platelet Treatment: a. Aliquot whole blood or PRP into tubes. b. Add different concentrations of Regrelor or vehicle control and incubate. c. Treat cells with PGE1 alone or with a combination of PGE1 and ADP. PGE1 increases cAMP and VASP phosphorylation, while ADP acting on P2Y12 will counteract this effect.

-

Cell Staining: a. Fix the platelets using a suitable fixation buffer. b. Permeabilize the platelet membrane. c. Incubate with the primary anti-P-VASP antibody. d. Wash the cells and incubate with the fluorescently labeled secondary antibody.

-

Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the platelet population based on forward and side scatter properties. c. Quantify the mean fluorescence intensity (MFI) of the P-VASP signal. d. Calculate the Platelet Reactivity Index (PRI) using the MFI values from the PGE1 and PGE1+ADP treated samples.

Protocol 3: Measurement of Intracellular cAMP Levels

This protocol details the steps to measure changes in intracellular cAMP levels in response to Regrelor treatment.

Materials:

-

Washed platelets or a suitable cell line expressing the P2Y12 receptor.

-

Regrelor (Cangrelor) stock solution.

-

Forskolin (an adenylyl cyclase activator).

-

ADP solution.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., ELISA-based).

-

Lysis buffer.

Procedure:

-

Cell Preparation and Treatment: a. Prepare washed platelets or culture P2Y12-expressing cells. b. Pre-incubate the cells with a phosphodiesterase inhibitor. c. Treat the cells with different concentrations of Regrelor or vehicle control. d. Stimulate the cells with ADP in the presence or absence of forskolin.

-

Cell Lysis and cAMP Measurement: a. Lyse the cells to release intracellular cAMP. b. Perform the cAMP assay according to the manufacturer's instructions. c. Measure the cAMP concentration using a plate reader.

Visualizations

Caption: P2Y12 receptor signaling pathway and the inhibitory action of Regrelor.

References

- 1. The P2Y12 receptor as a target of antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of the new P2Y12 receptor inhibitors: insights on pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cangrelor: a novel P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Inhibition of ADP-Induced Platelet Aggregation by Regrelor (Vicagrel)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regrelor, also known as Vicagrel, is a novel antiplatelet agent that functions as an irreversible inhibitor of the P2Y12 receptor.[1] As a thienopyridine prodrug, Regrelor requires metabolic activation to exert its therapeutic effect.[2] Its mechanism of action centers on blocking the adenosine (B11128) diphosphate (B83284) (ADP)-induced activation of platelets, a critical step in thrombus formation.[1] These characteristics position Regrelor as a significant compound in the management and prevention of cardiovascular diseases such as acute coronary syndrome.[1]

Unlike its predecessor clopidogrel (B1663587), Regrelor's metabolic activation is designed to be more predictable, potentially minimizing the inter-individual variability in therapeutic response.[1] Regrelor is hydrolyzed to its active metabolite by esterases, bypassing the cytochrome P450 (CYP) enzymes, notably CYP2C19, which are responsible for the metabolic activation of clopidogrel and are subject to genetic polymorphisms that can lead to treatment resistance.

These application notes provide a comprehensive overview of Regrelor's effects on ADP-induced platelet aggregation, including quantitative data and detailed experimental protocols for its evaluation.

Mechanism of Action: P2Y12 Receptor Inhibition

ADP is a key agonist in platelet activation and aggregation. It exerts its effects by binding to two distinct purinergic receptors on the platelet surface: P2Y1 and P2Y12. The binding of ADP to the P2Y12 receptor, which is coupled to the inhibitory G protein (Gi), leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in the activation of the glycoprotein (B1211001) IIb/IIIa receptors. The activated GPIIb/IIIa receptors facilitate platelet aggregation by binding to fibrinogen, which acts as a bridge between adjacent platelets.

Regrelor's active metabolite irreversibly binds to the P2Y12 receptor, thereby blocking the downstream signaling cascade initiated by ADP. This prevents platelet activation and subsequent aggregation, reducing the risk of thrombus formation.

Quantitative Data on Platelet Aggregation Inhibition

Clinical studies have demonstrated a dose-dependent inhibition of ADP-induced platelet aggregation by Regrelor. The following tables summarize the key pharmacodynamic findings from studies in healthy volunteers.

Table 1: Dose-Dependent Inhibition of Platelet Aggregation (%IPA) by Regrelor (Single Dose)

| Regrelor Dose | Mean %IPA at 4 hours (± SD) |

| 5 mg | 5.6% (± 5.7) |

| 10 mg | 11.3% (± 9.6) |

| 20 mg | 41.9% (± 25.2) |

| 40 mg | 84.8% (± 14.5) |

| 60 mg | 78.5% (± 12.1) |

| 75 mg | 86.7% (± 10.8) |

| 75 mg Clopidogrel | No significant difference from placebo |

Data from a study in healthy Chinese subjects. %IPA was measured using the VerifyNow™ P2Y12 assay.

Table 2: Inhibition of Platelet Aggregation (%IPA) by Regrelor (Multiple Doses) vs. Clopidogrel

| Treatment Group | Mean %IPA at 4 hours post-dose on Day 10 |

| 5 mg Regrelor | 32.4% |

| 10 mg Regrelor | 60.7% |

| 15 mg Regrelor | 79.1% |

| 75 mg Clopidogrel | 46.6% |

Data from a dose-escalating study in healthy Chinese volunteers. Platelet aggregation was assessed using the VerifyNow-P2Y12 assay.

These studies indicate that Regrelor achieves a more potent and rapid inhibition of platelet aggregation compared to clopidogrel. A nearly complete inhibitory effect was observed at doses of 40 mg and higher in single-dose studies.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory effect of Regrelor on ADP-induced platelet aggregation.

Protocol 1: Ex Vivo Platelet Aggregation Assessment using Light Transmission Aggregometry (LTA)

This protocol is adapted for evaluating the effect of orally administered Regrelor.

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect whole blood from subjects via venipuncture into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).

-

Process blood samples within 2 hours of collection.

-

To obtain PRP, centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature.

-

Carefully aspirate the upper PRP layer and transfer it to a new polypropylene (B1209903) tube.

-

To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.

-

Aspirate the supernatant (PPP) and transfer to a separate tube.

-

Adjust the platelet count of the PRP to 200-300 x 10^9/L using autologous PPP if necessary.

2. Light Transmission Aggregometry Procedure

-

Pre-warm the PRP and PPP samples to 37°C.

-

Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.

-

Pipette 450 µL of PRP into a siliconized glass cuvette with a magnetic stir bar.

-

Place the cuvette in the heating block of the aggregometer and incubate for 5 minutes at 37°C with stirring (900-1100 rpm).

-

Add 50 µL of ADP solution to achieve a final concentration of 5-20 µM.

-

Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.

-

The percentage of maximum aggregation is calculated by the aggregometer software.

3. Data Analysis

-

Calculate the percentage inhibition of platelet aggregation (%IPA) for each Regrelor dose group compared to a placebo or pre-dose baseline using the following formula: %IPA = [ (Max Aggregation_control - Max Aggregation_Regrelor) / Max Aggregation_control ] * 100

References

Application Notes and Protocols for Light Transmittance Aggregometry with Ticagrelor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing Light Transmittance Aggregometry (LTA) to assess the pharmacodynamic effects of ticagrelor (B1683153), a reversible P2Y12 receptor antagonist. Ticagrelor plays a crucial role in the prevention of atherothrombotic events in patients with acute coronary syndrome (ACS).[1] LTA is a widely recognized gold-standard method for in vitro evaluation of platelet function, measuring the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.

Mechanism of Action of Ticagrelor

Ticagrelor, along with its active metabolite, reversibly binds to the platelet P2Y12 receptor, preventing adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation.[2] Unlike thienopyridines such as clopidogrel, ticagrelor is not a prodrug and does not require metabolic activation to exert its antiplatelet effect, leading to a faster onset of action.[2][3] Its binding to the P2Y12 receptor is non-competitive with ADP, suggesting an allosteric mechanism of inhibition.[4] This blockade of the P2Y12 receptor inhibits downstream signaling pathways, ultimately preventing the conformational change and activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is essential for fibrinogen binding and platelet aggregation.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of ticagrelor in inhibiting platelet aggregation as measured by LTA.

Table 1: Inhibition of Platelet Aggregation (IPA) with Different Doses of Ticagrelor

| Ticagrelor Dose | Median IPA (%) (Interquartile Range) |

| 50 mg twice daily | 75 (55–84) |

| 100 mg twice daily | 88 (82–95) |

| 200 mg twice daily | 95 (86–100) |

| 400 mg daily | 98 (88–100) |

Data extracted from a study measuring IPA at 4 hours after dosing on day 14.

Table 2: Comparison of Platelet Aggregation Inhibition between Ticagrelor, Clopidogrel, and Prasugrel

| Drug | Mean Platelet Inhibition (%) |

| Ticagrelor | 89.9 |

| Clopidogrel | 67.4 |

| Prasugrel | 85.2 |

This observational study evaluated the percentage of platelet inhibition in patients who underwent percutaneous coronary intervention (PCI).

Table 3: Residual Platelet Aggregation after Switching from Clopidogrel to Ticagrelor

| Time Point After First Ticagrelor Dose | Residual Aggregation (MEA, U) | Residual Aggregation (LTA, %) |

| Baseline (on Clopidogrel) | 34.4 ± 15.9 | 24 ± 14 |

| 2 hours | 17.9 ± 6.5 | 9 ± 3.5 |

| 6 hours | 14.8 ± 5.6 | Not Reported |

| 24 hours | 18.1 ± 8.3 | 9 ± 3.5 |

| 72 hours | 21.0 ± 7.4 | Not Reported |

Data are presented as mean ± standard deviation. MEA: Multiple Electrode Aggregometry. LTA: Light Transmittance Aggregometry.

Experimental Protocols

Principle of Light Transmittance Aggregometry

LTA measures the change in optical density of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP cause light to scatter, resulting in low light transmittance. Upon the addition of an agonist (e.g., ADP), platelets aggregate, leading to an increase in light transmission, which is recorded over time. The extent of aggregation is quantified as the percentage of change in light transmission relative to a platelet-poor plasma (PPP) blank (representing 100% aggregation).

Detailed Protocol for LTA with Ticagrelor

This protocol is a compilation of best practices and methodologies cited in the literature.

1. Materials and Reagents:

-

Anticoagulant: 3.2% or 3.8% buffered sodium citrate (B86180).

-

Agonist: Adenosine diphosphate (ADP) solution (e.g., 20 µM final concentration). Prepare fresh or store as single-use aliquots at -20°C or lower.

-

Control: Vehicle control for ticagrelor (if applicable).

-

Equipment:

-

Light Transmittance Aggregometer.

-

Calibrated pipettes.

-

Plastic or siliconized glass blood collection tubes.

-

Centrifuge capable of low and high speeds.

-

Aggregometer cuvettes with stir bars.

-

Water bath or heating block at 37°C.

-

2. Blood Sample Collection and Handling:

-

Draw whole blood by clean venipuncture, avoiding hemolysis and tissue fluid contamination.

-

Use a 19-21 gauge needle.

-

Discard the first few milliliters of blood.

-

Collect blood into tubes containing buffered sodium citrate (9 parts blood to 1 part anticoagulant).

-

Gently invert the tubes 3-5 times to ensure proper mixing.

-

Process the blood within 2 hours of collection. Do not refrigerate or expose to extreme temperatures.

3. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

PRP Preparation: Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the brake off. Carefully aspirate the supernatant (PRP) into a clean plastic tube.

-

PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 2000-2500 x g) for 15-20 minutes to pellet the remaining cellular components. Aspirate the supernatant (PPP).

-

The platelet count in the PRP does not typically need to be adjusted unless it is outside the normal range.

4. LTA Procedure:

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Pipette the required volume of PPP into a cuvette and place it in the appropriate channel of the aggregometer to set the 100% aggregation baseline.

-

Pipette the same volume of PRP into a separate cuvette with a stir bar and place it in another channel to set the 0% aggregation baseline.

-

Transfer the PRP cuvette to a pre-warming well at 37°C for at least 5 minutes.

-

If testing the in vitro effect of ticagrelor, add the desired concentration of the drug or its vehicle to the PRP and incubate for a specified time (e.g., 5-15 minutes) at 37°C with stirring.

-

Move the PRP cuvette to the recording well.

-

Add the ADP agonist to the PRP to achieve the desired final concentration (e.g., 20 µM).

-

Record the change in light transmittance for a set period, typically 5-10 minutes.

5. Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

For drug inhibition studies, the percentage of inhibition of platelet aggregation (IPA) can be calculated as follows: IPA (%) = [ (Max. Aggregation of Control - Max. Aggregation of Ticagrelor) / Max. Aggregation of Control ] x 100

Visualizations

Caption: Ticagrelor's Mechanism of Action on the P2Y12 Signaling Pathway.

Caption: Standardized Workflow for Light Transmittance Aggregometry.

References

- 1. Oral antiplatelet therapy and platelet inhibition: An experience from a tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ticagrelor Inhibits Platelet Aggregation and Reduces Inflammatory Burden More than Clopidogrel in Patients with Stages 4 or 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Ticagrelor binds to human P2Y(12) independently from ADP but antagonizes ADP-induced receptor signaling and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Regorafenib and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Regorafenib and its primary active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl), in biological matrices. The protocols are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction to Regorafenib and its Metabolism

Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers, including metastatic colorectal cancer and gastrointestinal stromal tumors.[1][2] It functions by targeting multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[3][4] Regorafenib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and uridine (B1682114) diphosphate-glucuronosyltransferase 1A9 (UGT1A9).[5] The main circulating and pharmacologically active metabolites are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl). Both metabolites exhibit similar in vitro pharmacological activity to the parent drug. Given that the steady-state exposure to these metabolites is comparable to that of Regorafenib, their quantification is crucial for a comprehensive understanding of the drug's overall clinical activity and pharmacokinetic profile.

Analytical Methods for Quantification

The two primary analytical techniques for the quantification of Regorafenib and its metabolites in biological samples are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a cost-effective and widely available method suitable for the quantification of Regorafenib in various sample types, including plasma and tumor tissue.

Protocol: Quantification of Regorafenib in Tumor Tissue by HPLC-UV

1. Sample Preparation (Protein Precipitation):

- Homogenize tumor tissue samples.

- To a known amount of tumor homogenate, add acetonitrile (B52724) for protein precipitation.

- Vortex the mixture vigorously.

- Centrifuge to pellet the precipitated proteins.

- Collect the supernatant for analysis.

2. Chromatographic Conditions:

- Column: C18 Ultrabase column.

- Mobile Phase: Gradient elution with Solvent A (0.1% Trifluoroacetic acid (TFA) in acetonitrile) and Solvent B (0.1% TFA in water).

- Detection Wavelength: 262 nm.

- Flow Rate: As per instrument optimization.

- Injection Volume: As per instrument optimization.

3. Calibration and Quantification:

- Prepare a series of calibration standards of Regorafenib in the appropriate matrix.

- The linear range is typically between 48.8 to 50,000 ng/mL.

- Generate a calibration curve by plotting the peak area against the concentration.

- Determine the concentration of Regorafenib in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of Regorafenib and its metabolites in biological matrices like plasma.

Protocol: Simultaneous Quantification of Regorafenib, M-2, and M-5 in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation):

- To a 50 µL plasma sample, add an internal standard (e.g., Sorafenib).

- Add acetonitrile to precipitate plasma proteins.

- Vortex the mixture.

- Centrifuge to pellet the proteins.

- Dilute the supernatant with a 0.1% (v/v) formic acid solution.

2. Chromatographic Conditions:

- Column: Hypersil Gold® column.

- Mobile Phase: Gradient elution with Mobile Phase A (10mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid) and Mobile Phase B (acetonitrile with 0.1% formic acid).

- Flow Rate: 0.3 mL/min.

3. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Monitor two transitions for each analyte (one for quantification and one for confirmation).

- Specific mass transitions will need to be optimized for the instrument in use.

4. Calibration and Quantification:

- Prepare calibration standards in blank plasma.

- The linear range for Regorafenib and its metabolites is typically from 50 to 5,000 ng/mL.

- Generate a calibration curve using a weighted linear regression model (e.g., 1/x).

- Quantify the analytes in the samples based on the calibration curve.

Quantitative Data Summary

The following tables summarize the validation parameters for the described analytical methods.

Table 1: HPLC-UV Method for Regorafenib in Tumor Tissue

| Parameter | Result |

| Linearity Range | 48.8 - 50,000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Detection Wavelength | 262 nm |

Table 2: LC-MS/MS Method for Regorafenib and Metabolites in Human Plasma

| Parameter | Regorafenib | Metabolite M-2 | Metabolite M-5 |

| Linearity Range (ng/mL) | 10 - 10,000 | 10 - 10,000 | 10 - 10,000 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 5 | 5 |

| Intra-day Precision (%CV) | < 12.2% | < 12.3% | < 15.1% |

| Inter-day Precision (%CV) | < 12.2% | < 12.3% | < 15.1% |

| Intra-day Accuracy (%RE) | < 9.4% | < 8.0% | < 12.8% |

| Inter-day Accuracy (%RE) | < 9.4% | < 8.0% | < 12.8% |

| Extraction Recovery | > 81% | > 81% | > 81% |

Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

Caption: Workflow for Quantification of Regorafenib by HPLC-UV.

Caption: Workflow for Quantification of Regorafenib and Metabolites by LC-MS/MS.

Regorafenib Signaling Pathway

Regorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in cancer progression.

Caption: Simplified Signaling Pathway of Regorafenib Inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Regrelor for Platelet Function Assays

This guide provides technical support for researchers and scientists using Regrelor, a reversible, competitive P2Y12 receptor antagonist, in platelet function assays.[1] It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Regrelor and how does it work?